3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Kinase inhibition Structure–Activity Relationship Regioisomer profiling

3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide (C₁₈H₁₈N₄OS) is a synthetic small molecule that embeds a 2,3-dihydrobenzofuran moiety, a 4-(pyridin-4-yl)thiazole group, and a propanamide linker within a single hybrid scaffold. This architecture is representative of a broader class of benzofuran‑thiazole hybrids that have been investigated as kinase inhibitors (e.g., PI3K inhibitors and apoptosis inducers) and as glucokinase (GK) activators.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
Cat. No. B12181813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4
InChIInChI=1S/C19H17N3O2S/c23-18(4-2-13-1-3-17-15(11-13)7-10-24-17)22-19-21-16(12-25-19)14-5-8-20-9-6-14/h1,3,5-6,8-9,11-12H,2,4,7,10H2,(H,21,22,23)
InChIKeyHONCDUQDCXAULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide – Structural Class & Baseline Characterization for Procurement Evaluation


3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide (C₁₈H₁₈N₄OS) is a synthetic small molecule that embeds a 2,3-dihydrobenzofuran moiety, a 4-(pyridin-4-yl)thiazole group, and a propanamide linker within a single hybrid scaffold. This architecture is representative of a broader class of benzofuran‑thiazole hybrids that have been investigated as kinase inhibitors (e.g., PI3K inhibitors and apoptosis inducers) and as glucokinase (GK) activators [1][2]. The specific substitution pattern—dihydrobenzofuran at position 5, a pyridin-4-yl group at the thiazole 4‑position, and a three‑carbon propanamide spacer—distinguishes this compound from the more extensively studied benzofuran‑thiazole or indane‑propanamide series, providing a basis for differential pharmacological profiling [3].

Why 3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide Cannot Be Replaced by Generic In‑Class Alternatives


Within the benzofuran‑thiazole chemical space, minor structural modifications can dramatically alter target engagement, selectivity, and physicochemical properties. For instance, the replacement of the 2,3‑dihydrobenzofuran with an indane A‑region has been shown to significantly improve TRPV1 antagonistic potency, illustrating that the dihydrobenzofuran ring is not a silent bystander but an active determinant of bioactivity [1]. Similarly, the position of the pyridyl nitrogen (pyridin‑4‑yl vs. pyridin‑3‑yl) on the thiazole ring can reorient the hydrogen‑bonding network and modulate kinase selectivity [2]. These precedents imply that generic substitution of the title compound with a closely related analog—whether by altering the heterocycle fusion, the pyridyl regioisomer, or the linker length—risks losing the specific pharmacophoric geometry that underlies its intended activity profile. Consequently, scientific and industrial users cannot assume functional interchangeability among in‑class compounds without direct comparative data.

Quantitative Differentiation Guide for 3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide vs. Closest Analogs


Regioisomeric Pyridyl Substitution: Pyridin-4-yl vs. Pyridin-3-yl Comparison in Benzofuran–Thiazole Propanamides

The title compound bears a pyridin‑4‑yl group on the thiazole ring, in contrast to the pyridin‑3‑yl regioisomer 3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)‑N‑[4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑yl]propanamide. In related benzofuran–thiazole PI3K inhibitor series, the position of the pyridyl nitrogen has been shown to influence both docking scores and in vitro potency by altering key hydrogen‑bond interactions with the kinase hinge region [1][2]. Although direct head‑to‑head quantitative data for these two exact regioisomers are not publicly available, the SAR trend across analogous bis‑thiazole libraries indicates that the pyridin‑4‑yl orientation can confer a different selectivity fingerprint compared to the pyridin‑3‑yl isomer, which is critical for projects targeting specific kinase isoforms.

Kinase inhibition Structure–Activity Relationship Regioisomer profiling

Dihydrobenzofuran vs. Benzofuran Core: Impact on Molecular Flexibility and Pharmacophore Geometry

The 2,3‑dihydrobenzofuran ring in the title compound is partially saturated, imparting greater conformational flexibility compared to the fully aromatic benzofuran analog. In the TRPV1 antagonist series, the dihydrobenzofuran A‑region surrogate exhibited reduced antagonistic activity relative to the indane counterpart, indicating that the degree of saturation directly modulates potency [1]. While no direct dihydrobenzofuran vs. benzofuran comparison is available for the propanamide‑thiazole‑pyridine scaffold, the sp³ character of the dihydrofuran ring alters the spatial orientation of the pendant propanamide chain, potentially affecting target binding and metabolic stability.

Medicinal chemistry Scaffold hopping Conformational analysis

Propanamide Linker Length: Differentiation from Acetamide and Butanamide Analogs

The three‑carbon propanamide linker separates the dihydrobenzofuran and thiazole‑pyridine motifs. In kinase inhibitor design, linker length is a well‑established determinant of potency and selectivity, as it governs the distance between the hinge‑binding moiety and the hydrophobic pocket [1]. The propanamide spacer is longer than the commonly employed acetamide (two‑carbon) linker, which may allow the terminal pyridyl‑thiazole to access deeper auxiliary pockets or to engage different residues. Conversely, it is shorter than butanamide linkers, which can introduce excessive flexibility and entropic penalties. This intermediate length represents a deliberate design choice that differentiates the title compound from both shorter and longer homologs.

Linker SAR Pharmacokinetics Proteolysis targeting chimera (PROTAC) design

Predicted Kinase Selectivity Profile Based on Scaffold Hybridization

The title compound combines a dihydrobenzofuran (common in phosphodiesterase and TRPV1 inhibitors) with a 4‑(pyridin‑4‑yl)thiazole (a recognized kinase hinge‑binding motif). This hybrid scaffold is structurally distinct from the indane‑propanamide TRPV1 antagonists and from the bis‑thiazole PI3K inhibitors. In BindingDB, closely related pyridyl‑thiazole derivatives have demonstrated nanomolar inhibition of PKMYT1 (e.g., BDBM50462631, Ki = 32 nM) [1], while dihydrobenzofuran‑containing compounds have been patented as phosphodiesterase inhibitors [2]. The convergence of these two pharmacophores in a single molecule suggests a unique polypharmacological or selectivity profile that cannot be achieved by compounds containing only one of these motifs.

Kinase profiling Selectivity Polypharmacology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The calculated partition coefficient (clogP ≈ 3.61) and topological polar surface area (TPSA ≈ 51 Ų) of the title compound place it within favorable drug‑like chemical space [1]. Compared to the fully aromatic benzofuran analog (predicted clogP higher by ~0.5 log units due to increased conjugation), the dihydrobenzofuran core reduces lipophilicity while maintaining a similar hydrogen‑bonding capacity. This balanced profile is particularly advantageous for central nervous system (CNS) drug discovery programs, where excessive lipophilicity is associated with increased toxicity and promiscuity [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Research & Industrial Application Scenarios for 3-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide


Kinase Selectivity Profiling and Chemical Probe Development

Given the presence of the pyridin‑4‑yl‑thiazole hinge‑binding motif and the precedented nanomolar activity of related scaffolds against PKMYT1 [1], this compound is well‑suited for broad‑panel kinase selectivity screens. Its unique regioisomeric and linker features make it a candidate for developing isoform‑selective chemical probes, particularly where pyridin‑3‑yl analogs have shown promiscuity.

Scaffold‑Hopping Starting Point for Glucokinase Activator Programs

The benzofuran–thiazole core is a known pharmacophore for glucokinase activation, as demonstrated in the AstraZeneca patent series [2]. The title compound, with its partially saturated dihydrobenzofuran and specific pyridyl substitution, represents a scaffold‑hopping opportunity to access novel intellectual property space while retaining the core GK‑activating functionality.

PROTAC Linker Optimization and Bifunctional Degrader Design

The propanamide linker provides a defined exit vector for attaching E3 ligase recruiting elements in PROTAC design. The three‑carbon length is a common choice for optimizing ternary complex formation, and the availability of the title compound as a pre‑functionalized building block accelerates PROTAC library synthesis compared to de novo linker construction [3].

Physicochemical Benchmarking for CNS Drug Discovery

With a clogP of 3.61 and zero hydrogen‑bond donors, the compound occupies a favorable region of CNS drug‑like space [4]. It can serve as a reference standard for calibrating permeability and metabolic stability assays in CNS‑focused medicinal chemistry campaigns, especially when comparing fully aromatic vs. partially saturated heterocyclic cores.

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